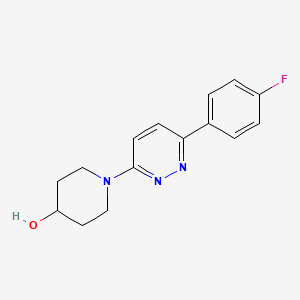
4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- is a chemical compound that belongs to the class of piperidinol derivatives This compound is characterized by the presence of a piperidinol ring substituted with a pyridazinyl group and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- typically involves the reaction of 4-fluorophenylhydrazine with 3-chloropyridazine under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Hydroxypiperidine: A structurally related compound with similar chemical properties.
4-(4-Fluorophenyl)-4-piperidinol: Another derivative with a fluorophenyl group.
4-Anilidopiperidine: Known for its analgesic properties.
Uniqueness
4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- stands out due to its unique combination of a piperidinol ring with a pyridazinyl and fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
93181-97-6 |
|---|---|
分子式 |
C15H16FN3O |
分子量 |
273.30 g/mol |
IUPAC名 |
1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16FN3O/c16-12-3-1-11(2-4-12)14-5-6-15(18-17-14)19-9-7-13(20)8-10-19/h1-6,13,20H,7-10H2 |
InChIキー |
OHUQPMMDVJPNFF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















